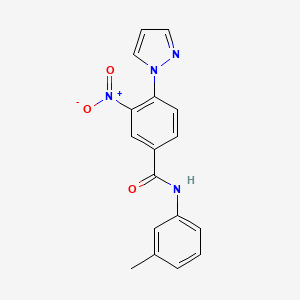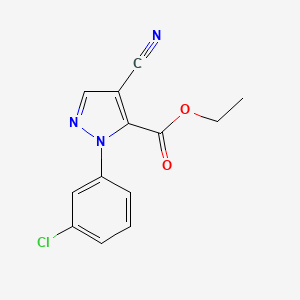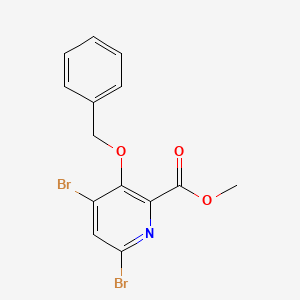
CID 131877699
Übersicht
Beschreibung
CID 131877699, also known as 2-(cyclopropylmethoxy)-N-(2-methyl-2-propanyl)benzamide, is a chemical compound that has been studied for its potential in various scientific applications. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Wissenschaftliche Forschungsanwendungen
1. Applications in Protein Function and Cell Biology
- Chemically Induced Dimerization (CID) in Biological Processes : CID has been instrumental in studying biological processes, offering control over protein function with remarkable precision and spatiotemporal resolution. This technique has primarily been applied in dissecting signal transductions and extends to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
- Manipulating Cellular Signaling : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. They provide insight into how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
2. Therapeutic Applications
- Induced Pluripotent Stem Cell-Derived Rejuvenated T Cell Therapy : CID has been employed to introduce inducible caspase-9 (iC9) into induced pluripotent stem cells (iPSCs), which, upon activation, can eliminate iPSCs and tumors derived from them. This is a promising tool for future iPSC-mediated approaches to clinical therapy (Ando et al., 2015).
- Suicide Gene for Therapy Safety : The inducible caspase-9 (iC9) suicide gene, activated by CID, has been shown to eliminate transduced human induced pluripotent stem cells (hiPSC) and tumors derived from them, thereby improving the safety of hiPSC-based therapies (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
3. Gene Regulation and Editing
- Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and editing in human cells and mice. This represents a major advancement in chemically inducible gene regulation (Ma et al., 2023).
4. Enhancing Stem Cell Transplant Safety
- Controlling Adverse Effects in Stem Cell Transplants : The use of iC9 suicide gene in alloreplete T cells after haploidentical stem cell transplantation has demonstrated potential in rapidly reconstituting immunity and controlling graft-versus-host disease by CID administration, thereby enhancing transplant safety (Zhou et al., 2015).
5. Cancer Therapy
- Suicide Gene Therapy for Prostate Cancer : A study explored the use of inducible caspases, activated by CID, as a novel suicide gene therapy approach for prostate cancer. This method showed potential in inducing apoptosis in prostate cancer cells both in vitro and in vivo (Shariat et al., 2001).
Eigenschaften
InChI |
InChI=1S/C46H90N2O10P/c1-8-10-12-13-14-15-16-17-18-21-24-27-30-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-31-28-25-22-19-20-23-26-29-32-36-46(35-11-9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAOJIPQPCGSE-BKVZMYJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H90N2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{1-[3-(trifluoromethyl)-2-quinoxalinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B3125129.png)
![N-(benzoyloxy)-N-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B3125137.png)

![ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate](/img/structure/B3125155.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide](/img/structure/B3125167.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)




![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3125222.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B3125228.png)